molecular formula C14H16O3 B8395900 2-Carbomethoxy-3-phenylcyclohexanone

2-Carbomethoxy-3-phenylcyclohexanone

Cat. No. B8395900
M. Wt: 232.27 g/mol
InChI Key: FVRLGZDFCMPURR-UHFFFAOYSA-N
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Patent
US05650422

Procedure details

To a suspension of 6.0 g (0.03 mol) of cuprous iodide in 100 ml of THF was added 25 ml of dimethyl sulfide, and the resulting yellow solution was cooled to -78° C. and treated dropwise with a solution of 23 ml (0.06 mol) of a 3.0M solution of phenyl magnesium bromide in diethyl ether. The resulting pale yellow-orange solution was stirred at -78° C. under nitrogen for one hour and then treated with 3.02 g (0.03 mol) of 2-cyclohexenone in 10 ml of THF. The resulting mixture was allowed to warm to 0° C. over a two hour period, recooled to -78 ° C., treated with 15 ml of hexamethylphosphoramide, stirred for thirty minutes, treated with 8.0 g (0.09 mol) of methyl cyanoformate and allowed to warm to ambient temperature overnight. The reaction mixture was poured into 100 ml of 2N hydrochloric acid, and the organic phase was separated and the aqueous phase back extracted with MDC. The combined organic extracts were taken to dryness in vacuo, and the residue triturated with saturated ammonium chloride, then with water, then with brine and taken to dryness once again to give 3.2 g of methyl 2-phenylcyclohexan-6-one carboxylate as an oil.
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3.02 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
8 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CSC.[C:4]1([Mg]Br)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:12]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH:14]=[CH:13]1.C([C:21]([O:23][CH3:24])=[O:22])#N.Cl>C1COCC1.C(OCC)C.CN(C)P(N(C)C)(N(C)C)=O>[C:4]1([CH:14]2[CH2:15][CH2:16][CH2:17][C:12](=[O:18])[CH:13]2[C:21]([O:23][CH3:24])=[O:22])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
cuprous iodide
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
CSC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
3.02 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
8 g
Type
reactant
Smiles
C(#N)C(=O)OC
Step Seven
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting pale yellow-orange solution was stirred at -78° C. under nitrogen for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over a two hour period
Duration
2 h
CUSTOM
Type
CUSTOM
Details
recooled to -78 ° C.
STIRRING
Type
STIRRING
Details
stirred for thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase back extracted with MDC
CUSTOM
Type
CUSTOM
Details
the residue triturated with saturated ammonium chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(C(CCC1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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